(E)-2-amino-N-(3-phenylpropyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
(E)-2-amino-N-(3-phenylpropyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its intricate structure, which includes a pyrroloquinoxaline core, a phenylpropyl group, and a pyridinylmethylene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-amino-N-(3-phenylpropyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic synthesisThe final step involves the formation of the pyridinylmethylene moiety through a condensation reaction with pyridine-4-carbaldehyde under basic conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(E)-2-amino-N-(3-phenylpropyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or pyridinylmethylene groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce amine-functionalized compounds.
Scientific Research Applications
(E)-2-amino-N-(3-phenylpropyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (E)-2-amino-N-(3-phenylpropyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting cell proliferation. Additionally, it may interact with specific proteins, altering their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridin-6-one derivatives: Known for their anticancer properties and ability to inhibit microtubule polymerization.
Indolo[2,3-b]quinoxaline derivatives: Studied for their DNA binding properties and potential as antitumor agents.
Uniqueness
(E)-2-amino-N-(3-phenylpropyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. Its ability to intercalate into DNA and interact with proteins makes it a valuable compound for research in medicinal chemistry and molecular biology.
Properties
IUPAC Name |
2-amino-N-(3-phenylpropyl)-1-[(E)-pyridin-4-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N7O/c27-24-22(26(34)29-14-6-9-18-7-2-1-3-8-18)23-25(32-21-11-5-4-10-20(21)31-23)33(24)30-17-19-12-15-28-16-13-19/h1-5,7-8,10-13,15-17H,6,9,14,27H2,(H,29,34)/b30-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHYMCPJSALVKH-OCSSWDANSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=NC=C5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=NC=C5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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